3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Overview
Description
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of a pyrrole ring attached to a propanenitrile group with a keto functional group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Mode of Action
It is known that the pyrrole group in the molecule can potentially interact with various biological targets, influencing their function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by oxidation to introduce the keto group. Another method includes the use of microwave-assisted synthesis, where the compound is formed by reacting pyrrole with an appropriate nitrile under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, amides, and other functionalized compounds.
Scientific Research Applications
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(2-thienyl)propanenitrile: This compound has a thiophene ring instead of a pyrrole ring, leading to different chemical and biological properties.
3-oxo-3-(4-pyridyl)propanenitrile:
Uniqueness
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWETGSSJEVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458241 | |
Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90908-89-7 | |
Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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